3-(2-amino-2-phenylacetamido)-2-methyl-4-oxo-1-azetidinesulfonic acid 3-(2-amino-2-phenylacetamido)-2-methyl-4-oxo-1-azetidinesulfonic acid
Brand Name: Vulcanchem
CAS No.: 102821-03-4
VCID: VC0218323
InChI: InChI=1S/C12H15N3O5S/c1-7-10(12(17)15(7)21(18,19)20)14-11(16)9(13)8-5-3-2-4-6-8/h2-7,9-10H,13H2,1H3,(H,14,16)(H,18,19,20)/t7-,9?,10+/m0/s1
SMILES: CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(C2=CC=CC=C2)N
Molecular Formula: C12H15N3O5S
Molecular Weight: 313.33 g/mol

3-(2-amino-2-phenylacetamido)-2-methyl-4-oxo-1-azetidinesulfonic acid

CAS No.: 102821-03-4

Main Products

VCID: VC0218323

Molecular Formula: C12H15N3O5S

Molecular Weight: 313.33 g/mol

3-(2-amino-2-phenylacetamido)-2-methyl-4-oxo-1-azetidinesulfonic acid - 102821-03-4

CAS No. 102821-03-4
Product Name 3-(2-amino-2-phenylacetamido)-2-methyl-4-oxo-1-azetidinesulfonic acid
Molecular Formula C12H15N3O5S
Molecular Weight 313.33 g/mol
IUPAC Name (2S,3R)-3-[(2-amino-2-phenylacetyl)amino]-2-methyl-4-oxoazetidine-1-sulfonic acid
Standard InChI InChI=1S/C12H15N3O5S/c1-7-10(12(17)15(7)21(18,19)20)14-11(16)9(13)8-5-3-2-4-6-8/h2-7,9-10H,13H2,1H3,(H,14,16)(H,18,19,20)/t7-,9?,10+/m0/s1
Standard InChIKey SVUBAFISKHWUBZ-AMASYANCSA-N
Isomeric SMILES C[C@H]1[C@H](C(=O)N1S(=O)(=O)O)NC(=O)C(C2=CC=CC=C2)N
SMILES CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(C2=CC=CC=C2)N
Canonical SMILES CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(C2=CC=CC=C2)N
Synonyms 3-(2-amino-2-phenylacetamido)-2-methyl-4-oxo-1-azetidinesulfonic acid
APMOAZ
PubChem Compound 128206
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator